molecular formula C17H13NOS B1334346 2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one

Cat. No.: B1334346
M. Wt: 279.4 g/mol
InChI Key: OOTDWOVLYAEOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one is a complex organic compound that features a unique structure combining a thienyl group and a tetrahydrocarbazole moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one typically involves the condensation of a thienyl aldehyde with a tetrahydrocarbazole derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, tetrahydrocarbazole, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-furylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2-[(E)-2-pyridylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2

InChI Key

OOTDWOVLYAEOIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24

Origin of Product

United States

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